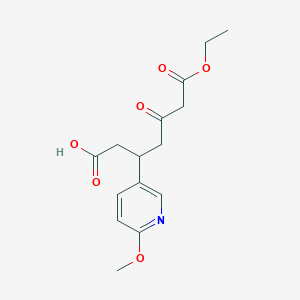
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a methoxypyridinyl group, and a dioxoheptanoic acid moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, where 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
科学的研究の応用
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in various physiological responses .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and exhibit comparable biological activities.
Quinoline-2,4-diones: Known for their roles in natural and synthetic chemistry, these compounds display similar tautomeric forms and pharmacological activities.
Uniqueness
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
特性
分子式 |
C15H19NO6 |
|---|---|
分子量 |
309.31 g/mol |
IUPAC名 |
7-ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-3-22-15(20)8-12(17)6-11(7-14(18)19)10-4-5-13(21-2)16-9-10/h4-5,9,11H,3,6-8H2,1-2H3,(H,18,19) |
InChIキー |
JCSXRURKYKOUHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)CC(CC(=O)O)C1=CN=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)

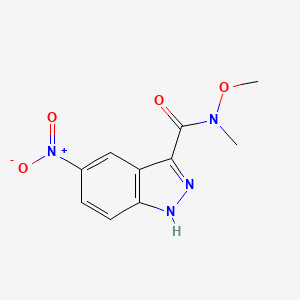
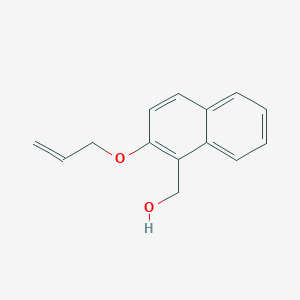
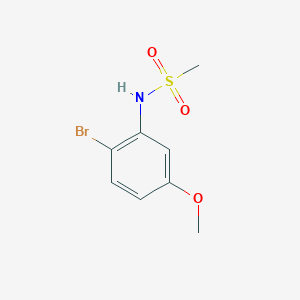
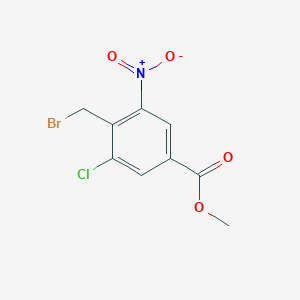
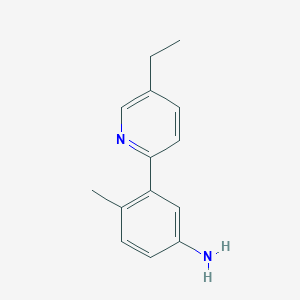
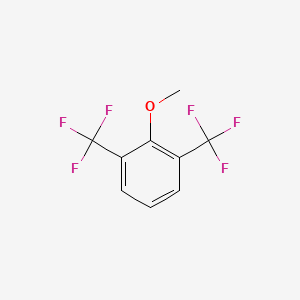

![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B13875171.png)
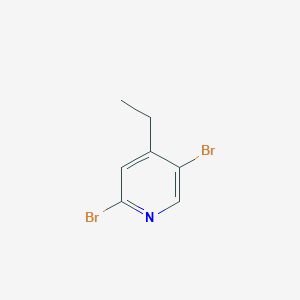
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
![Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13875184.png)
